molecular formula C21H13F3N6O2S B6064444 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B6064444
M. Wt: 470.4 g/mol
InChI Key: GUQQIXBMDBQACQ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 3-cyano-6-phenyl-4-(trifluoromethyl)pyridine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-yl acetic acid under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N6O2S/c22-21(23,24)15-10-16(13-6-2-1-3-7-13)26-20(14(15)11-25)33-12-17(31)27-18-19(29-32-28-18)30-8-4-5-9-30/h1-10H,12H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQIXBMDBQACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=NON=C3N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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